molecular formula C14H10N2 B14050204 Indolo[2,3-b]indole, 5,6-dihydro-

Indolo[2,3-b]indole, 5,6-dihydro-

Cat. No.: B14050204
M. Wt: 206.24 g/mol
InChI Key: BCGNULJWLUEYOJ-UHFFFAOYSA-N
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Description

Indolo[2,3-b]indole, 5,6-dihydro- is a heterocyclic compound with a fused indole structure. This compound is part of a broader class of indole derivatives, which are significant in various fields due to their biological and chemical properties. Indole derivatives are known for their presence in natural products and pharmaceuticals, making them a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolo[2,3-b]indole, 5,6-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production of Indolo[2,3-b]indole, 5,6-dihydro- may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Indolo[2,3-b]indole, 5,6-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: DDQ, hydrogen peroxide.

    Reducing Agents: Tin(II) chloride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various reduced indole compounds .

Mechanism of Action

The mechanism of action of Indolo[2,3-b]indole, 5,6-dihydro- involves its interaction with various molecular targets. It can act as an inhibitor of protein kinases, affecting cellular signaling pathways . The compound’s structure allows it to bind to specific sites on target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indolo[2,3-b]indole, 5,6-dihydro- is unique due to its specific fused indole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

5,6-dihydroindolo[2,3-b]indole

InChI

InChI=1S/C14H10N2/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)16-14(13)15-11/h1-8,15-16H

InChI Key

BCGNULJWLUEYOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)NC4=CC=CC=C43

Origin of Product

United States

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